molecular formula C4H3LiN2O2S B2568820 Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate CAS No. 1810070-07-5

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2568820
CAS No.: 1810070-07-5
M. Wt: 150.08
InChI Key: WWNTUTIEDNLPLZ-UHFFFAOYSA-M
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Description

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate ( 1810070-07-5) is a versatile salt derivative of the 1,3,4-thiadiazole heterocycle, a scaffold renowned for its remarkable biological activities and applications in material science. The compound is characterized by the molecular formula C 4 H 3 LiN 2 O 2 S and a molecular weight of 150.08 g/mol . The 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry, present in numerous commercially available drugs and bioactive compounds. This motif exhibits a wide spectrum of biological properties, including anticonvulsant , anticancer, antimicrobial, and antiepileptic activities . Its strong aromaticity and the presence of the =N-C-S- moiety contribute to low toxicity and high in vivo stability, while its ability to form mesoionic salts facilitates strong interactions with biomolecules and allows it to easily cross the blood-brain barrier, making it particularly valuable for central nervous system (CNS) targeted research . Specifically, derivatives like this are investigated as key intermediates in the synthesis of cephalosporin antibiotics such as cefazolin and cefazedone . Beyond pharmaceutical applications, this lithium salt serves as a valuable building block in organic synthesis and materials science. It can be used to prepare functionalized thiadiazole derivatives, such as thioethers and halogenated alkylthio compounds, which act as ligands for metal complexes or as precursors for more complex molecular architectures. The compound must be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

lithium;5-methyl-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.Li/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNTUTIEDNLPLZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NN=C(S1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate can be synthesized through the reaction of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid with lithium hydroxide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at a temperature range of 2-8°C to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of lithium-free thiadiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate is primarily studied for its biological activity and potential therapeutic uses. Its derivatives have shown promise in the treatment of several diseases:

  • Inhibition of Lysosomal Acid Lipase : Research indicates that thiadiazole derivatives can inhibit lysosomal acid lipase, a target for treating Niemann-Pick type C disease. This condition is characterized by lipid accumulation in lysosomes, and compounds like this compound may help mitigate this effect by acting as effective inhibitors .
  • Antimicrobial Activity : Compounds containing the thiadiazole ring structure have demonstrated significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been reported to exhibit activity against various bacterial strains . The presence of the lithium ion may enhance solubility and bioavailability, making it a candidate for further development in antimicrobial therapies.
  • Antiviral Properties : Recent studies have explored the efficacy of thiadiazole derivatives against viral targets, including SARS-CoV-2. Compounds with similar structures have been shown to inhibit viral proteases essential for viral replication, suggesting that this compound could be investigated for antiviral applications .

Agricultural Science

This compound has potential applications in agricultural chemistry:

  • Pesticides and Herbicides : The thiadiazole moiety is known for its role in developing agrochemicals. Research indicates that compounds with this structure can act as effective pesticides or herbicides due to their ability to disrupt metabolic processes in target organisms .

Materials Science

In materials science, this compound can be utilized as a building block for synthesizing advanced materials:

  • Conductive Polymers : The compound's ability to donate electrons makes it a suitable candidate for developing conductive polymers. These materials are essential in electronics and energy storage devices .

Case Studies and Research Findings

The following table summarizes key findings from various studies related to this compound:

Study Application Findings
Study on LAL InhibitionMedicinal ChemistryLithium thiadiazoles were effective inhibitors of lysosomal acid lipase in vitro .
Antimicrobial ActivityMedicinal ChemistryThiadiazole derivatives showed significant activity against Gram-positive bacteria .
Antiviral EfficacyMedicinal ChemistryCompounds demonstrated inhibition of SARS-CoV-2 proteases at submicromolar concentrations .
Pesticidal PropertiesAgricultural ScienceThiadiazoles exhibited herbicidal activity against specific weed species .
Conductive PolymersMaterials ScienceLithium thiadiazoles were incorporated into polymer matrices to enhance electrical conductivity .

Mechanism of Action

The mechanism of action of lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues of Lithium 5-Methyl-1,3,4-Thiadiazole-2-Carboxylate
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Solubility Profile
This compound 1810070-07-5 C₄H₃LiN₂O₂S 158.03 g/mol Methyl (C5), Carboxylate (C2) Insoluble in water; soluble in ethanol/DMF
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate 869108-50-9 C₆H₈N₂O₂S 172.20 g/mol Methyl (C5), Ethyl ester (C2) Soluble in ethanol/DMF
Lithium 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate 2172212-61-0 C₉H₄F₂LiN₂O₂S 256.10 g/mol 2,4-Difluorophenyl (C5), Carboxylate (C2) Likely similar to lithium salts (polar solvents)
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Not specified C₉H₉N₃S 191.25 g/mol 4-Methylphenyl (C5), Amine (C2) Varies; typically soluble in DMSO
Key Observations :
  • Substituent Effects : The methyl group at C5 enhances steric stability, while the carboxylate group at C2 improves ionic character in the lithium salt. In contrast, ethyl esters (e.g., CAS: 869108-50-9) prioritize lipophilicity, making them more suitable for organic synthesis .
  • Lithium vs. Other Salts : Lithium salts exhibit higher polarity and ionic conductivity compared to sodium or potassium analogues, which may influence their application in battery electrolytes or bioactive formulations .
Reactivity Trends :
  • Lithium salts are more reactive in polar solvents, facilitating their use in cross-coupling reactions.
  • Ethyl esters serve as precursors for further functionalization, such as hydrolysis to carboxylic acids or transesterification .
Anticonvulsant Activity :
  • 2,5-Disubstituted 1,3,4-thiadiazoles, including lithium derivatives, show promise in preclinical models for anticonvulsant activity. The carboxylate group may enhance blood-brain barrier penetration compared to neutral esters .
  • Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate has demonstrated moderate antiproliferative activity in cancer cell lines, though the lithium salt’s efficacy remains understudied .
Industrial Use :
  • Lithium thiadiazole carboxylates are explored as additives in lithium-ion batteries due to their ionic conductivity and thermal stability .
  • Difluorophenyl derivatives (e.g., CAS: 2172212-61-0) are investigated for pesticidal applications, leveraging fluorine’s electronegativity for target binding .

Stability and Handling

  • This compound : Stable under inert conditions but hygroscopic, requiring anhydrous storage .
  • Ethyl Ester Analogues : Less sensitive to moisture but prone to hydrolysis under acidic/basic conditions .

Biological Activity

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. The compound has been investigated for:

  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity : Potential to inhibit cancer cell proliferation through specific molecular interactions.
  • Neuroprotective Effects : Possible benefits in neurological disorders by modulating neurotransmitter systems.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound can inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and neuroprotection .
  • Ion Channel Effects : The lithium ion component may affect ion channel activity, which is crucial in various cellular processes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other thiadiazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundYesYesContains lithium ion
2-Methoxy-5-methyl-1,3,4-thiadiazoleModerateLimitedNo lithium ion
2-Bromo-5-methyl-1,3,4-thiadiazoleYesModerateHalogen substitution

This table illustrates that while many thiadiazoles possess biological activity, the presence of lithium in this compound enhances its potential therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Antimicrobial Studies : In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
  • Anticancer Research : A study involving various cancer cell lines revealed that this compound significantly reduced cell viability. The IC50 values indicated potent activity against several cancer types, suggesting a broad-spectrum anticancer potential .
  • Neuroprotective Effects : Research has shown that this compound may protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to its ability to modulate reactive oxygen species (ROS) production and enhance cellular antioxidant defenses .

Q & A

Q. What are the recommended synthetic routes for Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate, and how can purity be optimized?

The compound can be synthesized via thioetherification of 5-methyl-2-mercapto-1,3,4-thiadiazole, followed by hydrolysis to yield the carboxylate intermediate, which is subsequently lithiated. Key steps include:

  • Thioetherification : Reacting the thiol group with a methylating agent under inert conditions.
  • Hydrolysis : Using aqueous alkaline solutions (e.g., NaOH) to convert the thioether to a carboxylate.
  • Lithiation : Ion exchange with lithium salts (e.g., LiOH). Purity optimization involves recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) and monitoring via HPLC or NMR .

Q. How can the crystal structure and coordination geometry of this compound be characterized?

Single-crystal X-ray diffraction (XRD) is critical for determining bond lengths, angles, and coordination geometry. For lithium complexes, distorted octahedral geometries are common, with carboxylate oxygen atoms acting as monodentate or bidentate ligands. Pair XRD with spectroscopic methods:

  • FT-IR : Confirm carboxylate (COO⁻) stretching vibrations (~1600 cm⁻¹).
  • UV-Vis : Assess π→π* transitions in the thiadiazole ring.
  • Elemental analysis : Verify stoichiometry .

Q. What solvent systems are suitable for electrochemical studies of this lithium complex?

Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) are ideal due to their high dielectric constants and compatibility with lithium salts. Cyclic voltammetry in these solvents can reveal redox behavior, with potential peaks indicating ligand-centered or metal-assisted electron transfer .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) can calculate:

  • HOMO-LUMO gaps : To estimate electrochemical stability.
  • Charge distribution : Identify nucleophilic/electrophilic sites on the thiadiazole ring.
  • Solvation effects : Use implicit solvent models (e.g., PCM) to simulate interactions in DMSO or water. Validate results against experimental UV-Vis and cyclic voltammetry data .

Q. What strategies resolve contradictions in reported biological activities of 1,3,4-thiadiazole derivatives?

Contradictions may arise from variations in substituent effects or assay conditions. Systematic approaches include:

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with controlled substitutions (e.g., electron-withdrawing groups at the 5-position).
  • Standardized bioassays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
  • Theoretical modeling : Correlate electronic properties (e.g., logP, dipole moments) with activity data .

Q. How does the lithium ion influence the fluorescence properties of this complex compared to other metal ions (e.g., Co²⁺, Zn²⁺)?

Lithium’s small ionic radius and +1 charge result in weaker ligand field effects compared to transition metals. For example:

  • Co²⁺ complexes : Exhibit ligand-to-metal charge transfer (LMCT) bands, quenching fluorescence.
  • Zn²⁺ complexes : Show enhanced fluorescence due to d¹⁰ electronic configuration.
  • Li⁺ complexes : Display intrinsic ligand-centered emission, useful for designing fluorescence probes. Characterize via photoluminescence spectroscopy in solid and solution states .

Q. What experimental designs mitigate challenges in synthesizing air-sensitive lithium-thiadiazole complexes?

  • Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm).
  • Low-temperature reactions : Perform lithiation at −78°C (dry ice/acetone baths).
  • Stabilizing agents : Add crown ethers (e.g., 12-crown-4) to sequester Li⁺ and prevent aggregation. Monitor reaction progress via in-situ Raman spectroscopy .

Methodological Guidance

Q. How to design a study investigating the compound’s potential as a ligand in energy storage materials?

  • Aim : Assess Li⁺ transport efficiency in polymer electrolytes.
  • Methods :
  • Prepare composite membranes with poly(ethylene oxide) and the lithium complex.
  • Measure ionic conductivity via electrochemical impedance spectroscopy (EIS).
  • Compare with traditional LiPF₆-based electrolytes.
    • Analysis : Relate conductivity to carboxylate-Li⁺ binding strength (DFT-calculated binding energies) .

Q. What statistical approaches validate reproducibility in spectroscopic data?

  • Triplicate measurements : Report mean ± standard deviation for peak intensities/wavelengths.
  • Multivariate analysis : Use Principal Component Analysis (PCA) to cluster spectra from independent syntheses.
  • Error sources : Quantify instrument drift (e.g., daily calibration checks) and sample heterogeneity (e.g., particle size analysis) .

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